

# The Role of C14-490 in Hematopoietic Stem Cell Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid **C14-490** and its application in lipid nanoparticle (LNP)-mediated targeting of hematopoietic stem cells (HSCs). The information presented herein is compiled from recent advancements in in vivo gene editing, with a focus on delivering nucleic acid-based therapeutics to HSCs.

### Introduction to C14-490 in LNP Formulations

**C14-490** is an ionizable cationic lipid that has been identified as a potent component for the formulation of lipid nanoparticles designed for in vivo messenger RNA (mRNA) delivery. Its chemical properties facilitate the encapsulation of nucleic acid cargo and subsequent endosomal escape within target cells, a critical step for the cytoplasmic delivery of therapeutics like CRISPR/Cas9 machinery. **C14-490**-based LNPs have been a key platform in the development of strategies for in vivo gene editing of HSCs, particularly in the context of in utero therapies where HSCs are more accessible in the fetal liver.

## Quantitative Data on C14-490 LNP Formulations

The following tables summarize the key quantitative data regarding the physicochemical properties and biological efficacy of **C14-490** LNPs from preclinical studies.

Table 1: Physicochemical Properties of Untargeted and CD45-Targeted C14-490 LNPs



| Parameter                     | Untargeted C14-<br>490 LNPs | CD45-Targeted<br>C14-490 LNPs | Reference |
|-------------------------------|-----------------------------|-------------------------------|-----------|
| Average Diameter              | ~100 nm                     | ~120 nm (~20 nm increase)     | [1]       |
| mRNA Encapsulation Efficiency | Excellent                   | Excellent                     | [1]       |

Table 2: In Vitro and In Vivo Transfection and Gene Editing Efficacy



| Experiment                                                    | Metric                             | Untargeted<br>C14-490 LNPs | CD45-Targeted<br>C14-490 LNPs<br>(STEM LNPs) | Reference |
|---------------------------------------------------------------|------------------------------------|----------------------------|----------------------------------------------|-----------|
| In Vitro<br>Transfection<br>(Jurkat Cells)                    | % GFP+ Cells                       | Baseline                   | Significantly<br>Higher                      | [1]       |
| In Utero Transfection (Fetal Hepatocytes)                     | % Transfected<br>Cells             | ~50%                       | ~50%                                         | [1][2]    |
| In Utero<br>Transfection<br>(Fetal HSCs)                      | % Transfected<br>Cells             | ~2%                        | Not specified, but improved                  | [1]       |
| Long-term Genome Modulation (Bone Marrow HSCs)                | % Modulated<br>Cells               | ~4%                        | ~19%                                         | [2]       |
| In Vivo Gene<br>Editing (Whole<br>Fetal Liver - TTR<br>locus) | % Indels (B5 vs<br>A0 formulation) | ~3-fold greater<br>with B5 | Not directly compared                        | [1][3]    |
| In Vivo Gene<br>Editing (Fetal<br>Liver HSCs -<br>TTR locus)  | % Indels                           | Baseline                   | ~4-fold higher<br>than whole liver           | [3]       |

# Experimental Protocols Formulation of C14-490 Lipid Nanoparticles

This protocol describes the microfluidic mixing method for producing **C14-490** LNPs.

Materials:



- C14-490 ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (C14-PEG2000)
- Ethanol
- Nucleic acid cargo (e.g., mRNA)
- · Citric acid buffer

#### Procedure:

- Prepare the lipid mixture in ethanol. For the untargeted LNP formulation, combine C14-490,
   DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:46.5:16:2.5.[1]
- For targeted LNPs, a portion of the PEG-lipid is replaced with a maleimide-functionalized PEG-lipid (e.g., C18-PEG2K-maleimide) to allow for antibody conjugation. A 5:1 ratio of PEG to PEG-maleimide can be used.[1]
- Prepare the aqueous phase by diluting the nucleic acid cargo in a citric acid buffer.
- Use a microfluidic mixing device to combine the organic (lipid) and aqueous (nucleic acid) phases at a controlled flow rate.
- The resulting LNPs are then purified and concentrated.

# Conjugation of CD45 Antibody Fragments to C14-490 LNPs

This protocol outlines the steps for creating HSC-targeted LNPs.

#### Materials:



- C14-490 LNPs containing maleimide-functionalized PEG-lipid
- CD45 F(ab')2 antibody fragments
- Thiol-maleimide reaction buffer

#### Procedure:

- Generate CD45 F(ab')2 fragments from the full antibody using established protocols.
- Incubate the maleimide-functionalized C14-490 LNPs with the CD45 F(ab')2 fragments. The
  thiol groups on the antibody fragments will react with the maleimide groups on the LNP
  surface, forming a stable covalent bond.[1]
- Purify the conjugated LNPs to remove any unconjugated antibody fragments.

## In Utero Intravenous Injection in Mouse Fetuses

This protocol details the procedure for administering **C14-490** LNPs to mouse fetuses.

#### Materials:

- Pregnant mouse (e.g., gestational day E13.5)
- C14-490 LNP solution
- Anesthesia
- Surgical microscope
- Microneedle

#### Procedure:

- Anesthetize the pregnant mouse.
- Exteriorize the uterine horns through a midline incision.
- Under a surgical microscope, identify the vitelline vein of a fetus.



- Using a microneedle, inject the C14-490 LNP solution intravenously into the vitelline vein. A
  typical dose is 1 mg/kg of total mRNA.[1][2]
- Return the uterine horns to the abdominal cavity and suture the incision.
- Allow the mouse to recover. Tissues can be harvested at desired time points post-injection for analysis.

# Visualizations: Signaling Pathways and Experimental Workflows Mechanism of C14-490 LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of action for **C14-490** LNPs in delivering their nucleic acid cargo to the cytoplasm of a target cell. **C14-490** itself does not have a direct signaling role; its function is to facilitate the delivery process.



#### Mechanism of C14-490 LNP-mediated mRNA Delivery











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of C14-490 in Hematopoietic Stem Cell Targeting: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15574188#role-of-c14-490-in-hematopoietic-stem-cell-targeting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com